2-Methyl-4-nitrosophenol
Overview
Description
2-Methyl-4-nitrosophenol is a unique chemical compound with the linear formula C7H7NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The study of its crystal structure reveals the molecule to be nearly planar . The InChI string is1S/C7H7NO2/c1-5-4-6 (8-10)2-3-7 (5)9/h2-4,9H,1H3
. Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-4-nitrosophenol is 153.14 . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Chemical Complexes and Reactions : 2-Methyl-4-nitrosophenol has been studied in the formation of chemical complexes. For instance, Charalambous, Frazer, and Taylor (1971) explored complexes of nickel(II) with ortho-nitrosophenols, including 4-methyl-2-nitrosophenol, examining their magnetic susceptibilities and spectra (Charalambous, Frazer, & Taylor, 1971). Similarly, Forbes and Gregory (1968) investigated the reaction of 2,4-dinitrobenzaldehyde with sodium hydroxide, yielding 2-nitro-4-nitrosophenol (Forbes & Gregory, 1968).
Molecular Structure Studies : Research by Slaschinin et al. (2012) focused on the molecular structure of persubstituted 4-nitrosophenols in reactions with alkyl iodides, providing insights into their reactivity and structure (Slaschinin et al., 2012).
Environmental Applications : Aitken and McCoy (1993) explored the biological treatment of wastewater from nitrosophenol production, focusing on the biodegradation of nitrosophenol in sequencing batch reactors (Aitken & McCoy, 1993).
Material Science and Polymerization : Nicolaÿ et al. (2012) studied the use of nitrosophenols, including 4-nitrosophenol, as volatile inhibitors for vapor-phase inhibition of acrylic acid polymerization, demonstrating their effectiveness in industrial processes (Nicolaÿ et al., 2012).
Catalysis and Nitrosation : Davies, Massey, and McWeeny (1980) investigated the role of p-nitrosophenols, including p-nitroso-o-cresol, in catalyzing the N-nitrosation of secondary amines (Davies, Massey, & McWeeny, 1980).
Safety And Hazards
Future Directions
The product complexes are useful intermediates as demonstrated in revisiting a formal [4 + 2] cycloaddition with dimethylacetylene dicarboxylate to synthesize bicyclic products in variable yields . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
properties
IUPAC Name |
2-methyl-4-nitrosophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTVEXBJLIRTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065427, DTXSID30879084 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 2-METHYL-4-NITROSO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrosophenol | |
CAS RN |
6971-38-6, 13362-33-9 | |
Record name | 2-Methyl-4-nitrosophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitroso-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66508 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 2-METHYL-4-NITROSO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroso-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methyl-p-benzoquinone 4-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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